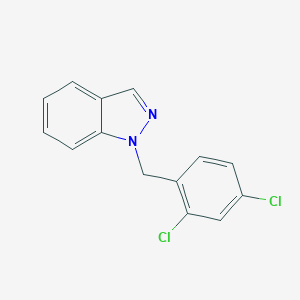

1-(2,4-dichlorobenzyl)-1H-indazole

Description

The Significance of Indazole Scaffolds in Drug Discovery and Medicinal Chemistry

The indazole core is a versatile pharmacophore that has captured the attention of medicinal chemists for its wide range of biological activities. nih.govresearchgate.netnih.gov This is largely due to its unique structural and electronic properties, which allow for diverse substitutions and interactions with various biological targets. nih.govresearchgate.net The two nitrogen atoms within the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to proteins. Furthermore, the fused benzene (B151609) ring provides a rigid framework that can be functionalized to modulate a compound's pharmacokinetic and pharmacodynamic properties.

The therapeutic potential of indazole derivatives is vast, with compounds exhibiting anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties, among others. nih.govbiotech-asia.orgmdpi.com Several FDA-approved drugs, such as the anti-cancer agents niraparib (B1663559) and pazopanib, feature the indazole scaffold, highlighting its clinical importance. nih.govrsc.org The ability of indazole-based compounds to act as kinase inhibitors has been a particularly active area of research, leading to the development of targeted cancer therapies. rsc.orgrsc.org The structural diversity and broad spectrum of biological activity make the indazole nucleus a truly privileged scaffold in the ongoing quest for new and improved medicines. nih.govresearchgate.net

Academic Investigations Centered on 1-(2,4-Dichlorobenzyl)-1H-Indazole and its Analogs

Among the vast library of synthetic indazole derivatives, this compound and its analogs have been the subject of focused academic investigation. The introduction of the 2,4-dichlorobenzyl group at the N1 position of the indazole ring has been shown to impart significant biological activity. Research into this specific chemical entity and its closely related structures has unveiled a range of potential therapeutic applications.

One of the most well-documented activities of this class of compounds is their role as antispermatogenic agents. tandfonline.com Studies on this compound-3-carboxylic acid, a close analog, have demonstrated its ability to induce exfoliation of germ cells in the testis, leading to reversible infertility in animal models. tandfonline.compopcouncil.org This has opened up avenues for the development of non-hormonal male contraceptives. popcouncil.org

Furthermore, derivatives of this compound have been explored for their potential in other therapeutic areas. For instance, (S)-methyl 2-(this compound-3-carboxamido)-3,3-dimethylbutanoate, an analog, has been identified as having a significant anorexant effect in preclinical studies. nih.gov Computational and in-vitro studies on other analogs have also suggested potential anticonvulsant and anti-inflammatory activities. nih.govasianresassoc.org These investigations underscore the therapeutic promise of the this compound scaffold and its derivatives, warranting further exploration and development.

Research Data on this compound Analogs

The following table summarizes key research findings for analogs of this compound.

| Compound Name | Biological Activity | Research Focus |

| This compound-3-carboxylic acid | Antispermatogenic | Male Contraception |

| Adjudin (B1665539) (this compound-3-carbohydrazide) | Antispermatogenic, Anti-cancer, Anti-neuroinflammation | Male Contraception, Oncology |

| (S)-methyl 2-(this compound-3-carboxamido)-3,3-dimethylbutanoate | Anorexant | Appetite Suppression |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | Anticonvulsant (predicted) | Neurology |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10Cl2N2 |

|---|---|

Molecular Weight |

277.1 g/mol |

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]indazole |

InChI |

InChI=1S/C14H10Cl2N2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17-18/h1-8H,9H2 |

InChI Key |

MFDFIORYRFXGIN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2,4 Dichlorobenzyl 1h Indazole

Strategies for the Chemical Synthesis of 1-(2,4-Dichlorobenzyl)-1H-Indazole

The construction of this compound is often accomplished through a multi-step process that involves the initial formation of an indazole core, followed by specific functionalization.

Establishment of Primary Reaction Pathways for Indazole Core Formation

The formation of the indazole core is a critical first step. A common approach involves the cyclization of o-hydrazino cinnamic acid, a method pioneered by Emil Fischer. nih.gov This process, when heated, yields the 1H-indazole structure. nih.gov Other traditional methods include the acylation, nitrosation, and cyclization of o-toluidine (B26562) and the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. researchgate.net More contemporary methods have also been developed, such as the reaction of 2-nitrobenzaldehyde (B1664092) with anilines, which can produce various indazole derivatives in good yields. nih.gov

Another notable pathway is the Davis-Beirut reaction, which facilitates the synthesis of the 2H-indazole core from o-nitrobenzyl amine under redox-neutral conditions. aub.edu.lb The reaction proceeds through a highly reactive nitroso imine intermediate that undergoes an N-N bond-forming heterocyclization. aub.edu.lb

Regioselective Alkylation and Functionalization at the N1 Position of the Indazole Ring

The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge. nih.govbeilstein-journals.org However, various strategies have been developed to favor the formation of the N1-substituted isomer, which is often the desired product in pharmaceutical applications. nih.gov

One effective method involves using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an appropriate alkyl halide, such as pentyl bromide. This system has shown high N1-selectivity, particularly with electron-deficient indazoles. nih.govbeilstein-journals.org The selectivity is thought to arise from the coordination of the indazole N2-atom and an electron-rich substituent at the C3 position with the sodium cation. nih.govbeilstein-journals.org Another approach to achieve N1-selectivity is through thermodynamic equilibration using β-halo ester electrophiles in dimethylformamide (DMF). nih.gov

For the specific synthesis of this compound-3-carboxylic acid, a common precursor, a method involves the alkylation of indazole-3-carboxylic acid methyl ester with 2,4-dichlorobenzyl chloride in the presence of potassium carbonate and acetone. google.com

| Reagent/Condition | Selectivity | Yield | Reference |

| Sodium Hydride in THF | High N1-selectivity | 44-89% | nih.govbeilstein-journals.org |

| β-halo ester electrophiles in DMF | N1-selectivity via equilibration | Moderate | nih.gov |

| Potassium Carbonate in Acetone | N1-alkylation | Not specified | google.com |

Hydrolytic Transformations of Precursor Moieties

Following the alkylation step, precursor moieties, such as esters, are often hydrolyzed to yield the final carboxylic acid derivative. For instance, this compound-3-carboxylic acid methyl ester can be hydrolyzed to this compound-3-carboxylic acid (Lonidamine) by heating with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. google.com The reaction is monitored by thin-layer chromatography (TLC), and the product is precipitated by acidification. google.com Similarly, the hydrolysis of a 3-cyano group on the indazole ring can be achieved using aqueous alkali to produce the corresponding carboxylic acid. google.com The in vitro metabolism of related indazole carboxamide synthetic cannabinoids has also been studied, revealing that ester hydrolysis is a major biotransformation pathway. nih.gov

Advanced Synthetic Approaches for Structurally Related Indazole Derivatives

Beyond the classical methods, advanced synthetic strategies have been developed to access a broader range of structurally diverse indazole derivatives.

Exploration of [3+2] Cycloaddition Processes in Indazole Synthesis

The [3+2] cycloaddition reaction offers a powerful and efficient route to the indazole skeleton. One such approach involves the reaction of arynes with sydnones. nih.govnih.govorganic-chemistry.org This method proceeds under mild conditions and provides good to excellent yields of 2H-indazoles. nih.govnih.gov The reaction is believed to involve an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes spontaneous extrusion of carbon dioxide to yield the planar 2H-indazole. nih.govnih.gov

Another variation of the [3+2] cycloaddition utilizes diazo compounds and arynes, generated in situ from o-(trimethylsilyl)aryl triflates. This provides a direct pathway to a wide array of substituted indazoles under mild conditions. acs.org The reaction of substituted 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) derivatives with 1,2-dihydro-3H-indazol-3-one also proceeds via a [3+2] N,N-cycloaddition to afford spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives. rsc.org

Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination for 1H-Indazole Construction

A novel and efficient method for the synthesis of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C–H bond amination. nih.govacs.orgnih.gov This process is particularly effective for constructing a variety of 3-substituted 1H-indazoles, which can be challenging to synthesize using other C-H amination methods. nih.govacs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.org This silver-mediated process has been shown to be efficient for synthesizing 1H-indazoles with diverse functional groups at the 3-position, including amides, ketones, esters, and even trifluoromethyl groups. nih.govacs.org

Microwave-Assisted Synthetic Protocols for Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchr.orgiupac.org This technology has been effectively applied to the synthesis of various heterocyclic compounds, including indazole derivatives.

In the context of indazole synthesis, microwave irradiation provides a clean and efficient alternative to traditional methods. jchr.org For instance, the N-alkylation of azoles, such as pyrazole (B372694) and 1H-indazole, with phenacyl halides can be significantly expedited using microwave heating. researchgate.net While conventional methods may require long reaction times and the use of excess base in various solvents, microwave-assisted synthesis can achieve the desired products in a fraction of the time, often under solvent-free conditions. researchgate.net

A study on the microwave-assisted synthesis of 1-(2',4'-dichlorophenacyl) azoles demonstrated the efficiency of this method. The reactions were carried out under solvent-free conditions, yielding the desired products with good selectivity and yields. researchgate.net This approach highlights the potential for non-purely thermal microwave effects, which can enhance the reaction rates beyond what would be expected from temperature alone. researchgate.net

The synthesis of indazole derivatives, such as 1-H indazole and 4-chloro-1-H indazole, has been successfully achieved using microwave-assisted reactions with starting materials like ortho-chlorobenzaldehyde and 2,6-dichloro benzaldehyde. jchr.org These reactions, conducted in water, offer a rapid and efficient pathway to these compounds, underscoring the green chemistry advantages of this technique. jchr.org

Design and Synthesis via Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The indazole scaffold is a versatile building block for molecular hybridization due to its diverse biological activities. researchgate.net

One example of this strategy is the hybridization of the this compound-3-carboxylic acid (lonidamine) structure with amino acids. mdpi.commdpi.com Lonidamine (B1675067) itself is an inhibitor of glycolysis, and by linking it to amino acids like leucine, valine, and tert-leucine, researchers have designed new derivatives with modified biological activities. mdpi.com For instance, the N-methyl amide derivatives of lonidamine with these amino acids have been synthesized and evaluated for their effects on cannabinoid receptors. mdpi.com

Another application of molecular hybridization involves creating derivatives of 1H-indazole-3-amine. By introducing different substituted aromatic groups at the C-5 position through Suzuki coupling, it is possible to explore a wider range of biological targets, potentially increasing the therapeutic activity of the compounds. nih.gov This strategy has been used to construct a series of 3,5-disubstituted indazole derivatives with potential antitumor activity. nih.govresearchgate.net

The design of novel inhibitors for various enzymes and receptors often employs molecular hybridization. For example, by combining the indazole scaffold with other heterocyclic systems like 1H-1,2,4-triazole or benzothiazole, new series of fibroblast growth factor receptor 1 (FGFR1) inhibitors have been developed. nih.gov This approach allows for the optimization of ligand-receptor interactions and the improvement of physicochemical properties. nih.gov

Development of Novel Indazole-Based Scaffolds for Targeted Inhibitors

The development of novel scaffolds based on the indazole ring system is a key area of research in medicinal chemistry, with a focus on creating targeted inhibitors for various diseases, particularly cancer. researchgate.net The versatility of the indazole core allows for its modification to target specific enzymes and receptors involved in disease pathways. researchgate.net

A significant area of focus is the development of indazole-based kinase inhibitors. For instance, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been synthesized and identified as potent inhibitors of fibroblast growth factor receptor (FGFR). researchgate.net Further optimization of these scaffolds has led to the discovery of compounds with high enzymatic and cellular inhibitory activity. nih.gov

In addition to kinase inhibitors, indazole derivatives are being explored as inhibitors of other important cancer targets. For example, novel 1H-indazoles have been identified as potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape. dntb.gov.ua The design and synthesis of these compounds often involve computational methods to understand their structural and electronic properties, aiding in the development of more effective inhibitors. researchgate.net

The synthesis of these novel scaffolds often involves multi-step reaction sequences. For example, the synthesis of TRT-0029, an indazole-based compound, starts with the arylation of 5-amino-1H-indazole followed by sulfonylation to yield the final product. oncotarget.com Similarly, the development of 1H-indazole-3-amine derivatives involves a Suzuki coupling reaction to introduce diversity at the 5-position of the indazole ring. nih.gov

The following table summarizes some of the novel indazole-based scaffolds and their targeted applications:

| Scaffold/Derivative | Target | Therapeutic Potential |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | FGFR1 | Anticancer researchgate.net |

| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives | VEGFR-2 | Anticancer researchgate.net |

| 1H-indazole derivatives (e.g., 2f) | - | Antiproliferative against cancer cell lines researchgate.net |

| Polysubstituted indazoles | - | Antiproliferative and apoptotic activity researchgate.net |

| TRT-0029 and TRT-0173 | MKK7-TIPRL interaction | TRAIL sensitizers in hepatocellular carcinoma oncotarget.com |

| 1H-indazole-3-amine derivatives | - | Antitumor nih.gov |

| 4,6-Substituted-1H-indazoles | IDO1/TDO | Immunosuppression in cancer dntb.gov.ua |

This ongoing research continues to expand the chemical space of indazole derivatives, providing a rich source of new candidates for drug discovery and development.

Pharmacological Investigations and Molecular Mechanistic Elucidation

Research into Antispermatogenic Mechanisms

Adjudin's antispermatogenic activity stems from its ability to induce the premature release of germ cells, particularly spermatids, from the supportive Sertoli cells. nih.govoup.com This disruption of cell adhesion leads to a temporary state of infertility. researchgate.net

Disruption of Germ Cell Adhesion within the Seminiferous Epithelium

The seminiferous epithelium is a highly organized structure where developing germ cells are in constant contact with Sertoli cells. Adjudin (B1665539) specifically targets the adhesion junctions between these cells, leading to the exfoliation of spermatids and spermatocytes. researchgate.nettandfonline.com

A key target of adjudin is the apical ectoplasmic specialization (ES), a unique, actin-rich anchoring junction between Sertoli cells and elongating spermatids. nih.govnih.govnih.gov This structure is crucial for maintaining the proper orientation and adhesion of developing sperm. nih.gov Adjudin's interference with the apical ES is a primary cause of germ cell detachment. nih.govhkbu.edu.hk Studies have shown that treatment with adjudin leads to the restructuring of these junctions, contributing to the release of immature sperm. nih.govoup.com

Adjudin's disruptive effect on the apical ES is mediated through its influence on actin filament dynamics. tandfonline.com It has been shown to suppress the expression of Eps8 (epidermal growth factor receptor pathway substrate 8), an actin capping and bundling protein. nih.govtandfonline.com This suppression prevents the proper maintenance of actin filament bundles at the apical ES. nih.govtandfonline.com

Furthermore, adjudin causes the mislocalization of the Arp2/3 complex (actin-related protein 2/3 complex), which promotes branched actin nucleation. nih.govoup.com This leads to an increase in "unwanted" actin branching, further destabilizing the actin filament bundles essential for cell adhesion. nih.govtandfonline.com The interplay between the suppression of Eps8 and the mislocalization of the Arp2/3 complex is a critical aspect of adjudin's mechanism. nih.govtandfonline.com Palladin, another actin filament cross-linking protein, also interacts with Eps8 and Arp3, playing a role in regulating actin filament dynamics at the ES. oup.com

Table 1: Proteins Involved in Actin Filament Dynamics Affected by Adjudin

| Protein | Function | Effect of Adjudin |

|---|---|---|

| Eps8 | Actin capping and bundling | Suppresses expression nih.govtandfonline.com |

| Arp2/3 Complex | Induces branched actin nucleation | Causes mislocalization, leading to unwanted actin branching nih.govtandfonline.com |

| Palladin | Actin filament cross-linking and bundling | Interacts with Eps8 and Arp3 to regulate actin dynamics oup.com |

Adjudin also interferes with the function of key protein trafficking regulators, namely PAR6 (partitioning defective 6) and 14-3-3. nih.govnih.gov By blocking the expression of these proteins at the apical ES, adjudin disrupts the normal processes of endocytic vesicle-mediated protein trafficking. tandfonline.comnih.gov This disruption leads to an increase in protein endocytosis, further destabilizing cell adhesion and promoting the degeneration of the apical ES, which mimics the natural process of spermiation. nih.govportlandpress.com

Investigation of Intracellular Signaling Pathways Involved in Testicular Effects

The testicular effects of adjudin are mediated through the modulation of specific intracellular signaling pathways. Research has identified the mTORC1/rpS6 and FAK-Y407 signaling pathways as key players in adjudin-induced male infertility. nih.govhkbu.edu.hkresearchgate.net Adjudin's impact on these pathways leads to changes in microtubule-associated proteins (MAPs), which in turn affect the cytoskeletal organization necessary for germ cell adhesion. nih.govnih.gov The disruption of these signaling cascades is a central element in how adjudin leads to the exfoliation of germ cells from the testis. nih.govbohrium.com

Table 2: Signaling Pathways and Proteins Modulated by Adjudin

| Signaling Pathway/Protein | Role in Testis | Effect of Adjudin |

|---|---|---|

| mTORC1/rpS6 | Regulates cell growth and proliferation | Disrupted by adjudin, affecting cytoskeletal function nih.govhkbu.edu.hkresearchgate.net |

| FAK-Y407 | Focal adhesion and cell migration | Perturbed by adjudin, contributing to germ cell detachment nih.govhkbu.edu.hk |

| Microtubule-Associated Proteins (MAPs) | Stabilize microtubules | Altered by adjudin, leading to cytoskeletal disorganization nih.gov |

Effects on Sperm Functional Parameters in vitro

Beyond its effects within the testis, adjudin has also been shown to impact sperm function in vitro. Studies have demonstrated that adjudin can inhibit human sperm capacitation, the process by which sperm become capable of fertilization. nih.govresearchgate.net This inhibition is mediated by its effects on chloride ion channels. nih.gov Adjudin also affects the acrosome reaction, a crucial step for sperm to penetrate the egg, and subsequent sperm-egg fusion. nih.gove-jarb.org These findings suggest that adjudin's contraceptive effects may extend beyond the disruption of spermatogenesis to also include the impairment of mature sperm function. nih.gov

Reversibility of Antispermatogenic Effects: A Mechanistic Perspective

The antispermatogenic activity of 1-(2,4-dichlorobenzyl)-1H-indazole derivatives is primarily attributed to the disruption of the junctional complexes between Sertoli cells and developing germ cells in the testes. This interference leads to the premature release, or exfoliation, of germ cells into the lumen of the seminiferous tubules.

A key analog, this compound-3-carbohydrazide, also known as adjudin, has been a focal point of these investigations. popcouncil.orgresearchgate.net Studies have shown that adjudin perturbs the organization of actin microfilaments within the ectoplasmic specialization, a unique testis-specific cell junction. popcouncil.org This disruption of the cytoskeleton compromises the adhesion of spermatids to Sertoli cells, resulting in their premature detachment and a state of infertility. researchgate.net

Crucially, the antispermatogenic effects of certain analogs of this compound have been demonstrated to be reversible. Since these compounds primarily target the adhesion of later-stage germ cells without significantly depleting the population of spermatogonia and spermatogonial stem cells, the seminiferous epithelium can be repopulated with germ cells upon cessation of treatment. This reversibility is a key feature that has propelled interest in these compounds as potential male contraceptives. researchgate.net For instance, adjudin has been shown to induce transient and reversible infertility in male rats and rabbits. researchgate.net

Research into Anticancer Mechanisms

The anticancer properties of this compound and its analogs are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with critical cellular processes.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis in vitro

Lonidamine (B1675067), the carboxylic acid derivative of this compound, and its analog adjudin have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. popcouncil.orgnih.gov Adjudin has been shown to inhibit the growth of various cancer cells and suppress the formation of colonies in lung and prostate cancer cell lines. nih.gov

The induction of apoptosis is a key mechanism of action. Adjudin has been observed to trigger apoptosis in cancer cells through a caspase-3-dependent pathway. nih.gov This process involves the impairment of mitochondrial function, characterized by a loss of mitochondrial membrane potential and a reduction in cellular ATP levels. nih.gov Furthermore, studies have indicated that lonidamine can trigger apoptosis through a direct effect on the mitochondrial permeability transition pore, a process that can be inhibited by the anti-apoptotic protein Bcl-2. nih.gov

The combination of these indazole derivatives with existing chemotherapeutic agents has also been explored. For example, adjudin has been shown to enhance the cytotoxicity of cisplatin (B142131) in cancer cells, suggesting a potential role as an adjuvant in chemotherapy. nih.gov

Modulation of Cell Cycle Progression in Malignant Cells

In addition to inducing apoptosis, this compound analogs can interfere with the normal progression of the cell cycle in malignant cells. This disruption prevents cancer cells from dividing and proliferating.

Specifically, adjudin has been shown to induce S phase arrest in small-cell lung cancer cells. nih.gov This indicates that the compound can halt the cell cycle during the DNA synthesis phase, thereby preventing the replication of cancer cells.

Interactions with Key Intracellular Signaling Pathways (e.g., Bcl-2 Family, p53/MDM2 Pathway)

The anticancer activity of this compound derivatives is intertwined with their ability to modulate key intracellular signaling pathways that regulate cell survival and death.

The Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members, is a critical regulator of apoptosis. Research has shown that adjudin treatment can lead to a concentration-dependent decrease in the mRNA and protein levels of the anti-apoptotic protein Bcl-2 in A549 lung cancer cells. nih.gov This reduction in Bcl-2 would favor the induction of apoptosis. The interaction between p53 and Bcl-2 is a crucial aspect of apoptosis regulation, with p53 being able to directly impact Bcl-2 activity. nih.govoncotarget.com

The p53 tumor suppressor protein and its negative regulator, MDM2, form a critical axis in cancer development. While direct studies on this compound are limited, the broader class of indazole derivatives has been investigated for their potential to interfere with the p53/MDM2 pathway.

Furthermore, adjudin has been found to activate the sirtuin 3 (SIRT3)-Forkhead box O3a (FOXO3a) pathway in small-cell lung cancer. nih.govresearchgate.net The activation of this pathway contributes to the compound's anticancer effects, and the expression levels of SIRT3 and FOXO3a have been positively correlated with longer survival in lung cancer patients. nih.gov

Kinase Inhibition Profiles (e.g., VEGFR-2, Pim Kinases, FGFRs, FLT3)

While the broader class of indazole-containing compounds has been extensively studied as kinase inhibitors, specific data on the direct inhibition of VEGFR-2, Pim kinases, FGFRs, and FLT3 by this compound is not prominently available in the reviewed literature. However, the indazole scaffold is a well-recognized pharmacophore in the development of inhibitors for these kinases, suggesting a potential area for further investigation for this specific compound and its analogs.

VEGFR-2: The indazole scaffold is present in various compounds designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. researchgate.net

Pim Kinases: Indazole derivatives have been identified as potent inhibitors of Pim kinases, which are involved in tumorigenesis. researchgate.net

FGFRs: The indazole core is a feature of several inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. researchgate.net

FLT3: Indazole-based compounds have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a therapeutic target in acute myeloid leukemia. researchgate.net

Exploration as Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that target and degrade the estrogen receptor, a key driver in a majority of breast cancers. While the indazole scaffold has been utilized in the design of SERDs, specific studies identifying this compound as a SERD are not prevalent in the reviewed scientific literature. The development of oral SERDs containing an indazole core highlights the potential of this chemical class in endocrine therapy. aacrjournals.orgaacrjournals.orgacs.orgfrontiersin.org

Investigations into Anti-inflammatory and Antiedema Activities

The anti-inflammatory properties of indazole derivatives are linked to their ability to modulate key enzymes in the inflammatory cascade, particularly cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are significant mediators of inflammation and pain. nih.govuniroma1.it In-vitro studies have shown that various indazole compounds can inhibit COX-2 activity to a significant degree. nih.gov

For instance, a study investigating a range of indazole derivatives found that they inhibited COX-2 by 68% to 78% at a concentration of 50μM. nih.gov Among the tested compounds, 5-aminoindazole (B92378) was identified as the most potent inhibitor of COX-2 across all tested concentrations. nih.gov The half-maximal inhibitory concentrations (IC50) for the different indazoles against COX-2 ranged from 12.32 to 23.42 μM. nih.gov Computational molecular docking studies further support these findings, suggesting that indazole-based structures can fit effectively into the binding pocket of the COX-2 enzyme. uniroma1.it This inhibitory action on COX-2 is considered a primary mechanism for the anti-inflammatory effects observed with this class of compounds. nih.gov

Derivatives of this compound have demonstrated notable antiedema effects in preclinical models, indicating peripheral anti-inflammatory activity. nih.govgrafiati.com Specifically, the compound (S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide, referred to as LONI11, has been a focus of such investigations. mdpi.comresearchgate.net

In a zymosan-induced edema model in mice, a standard method for inducing localized inflammation, LONI11 was shown to significantly reduce the percentage increase in paw volume. nih.govgrafiati.comresearchgate.net This effect points to a direct inhibitory action on the edematous component of the inflammatory response. The study also noted a reduction in hyperalgesia (increased sensitivity to pain) in the inflamed paw. nih.govgrafiati.com These findings suggest that the compound's mechanism of action involves modulation of peripheral inflammatory processes, leading to a measurable reduction in tissue swelling. nih.govmdpi.com

Studies on Anticonvulsant Potential

The potential of this compound derivatives as anticonvulsant agents has been explored through computational research. dntb.gov.uaasianresassoc.org A specific derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), was the subject of a detailed in-silico study to assess its structural and biological properties relevant to anticonvulsant activity. asianresassoc.orgresearchgate.net

Molecular docking simulations were employed to predict the binding affinity of DCBIP with proteins known to be involved in epilepsy. asianresassoc.orgresearchgate.net The results indicated strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol with the target proteins 1EOU and 5FDC, respectively. asianresassoc.orgconsensus.app Such strong interactions suggest that DCBIP has the potential to act as an effective anticonvulsant agent. researchgate.netconsensus.app These computational findings provide a strong basis for further experimental validation of the anticonvulsant properties of this class of indazole compounds. asianresassoc.org

Research on Cannabinoid Receptor Modulation and Associated Biological Responses

The this compound scaffold has proven to be a versatile framework for developing potent and selective modulators of the cannabinoid receptors CB1 and CB2. mdpi.comresearchgate.net These receptors are key components of the endocannabinoid system, which regulates numerous physiological processes. nih.govnih.gov By modifying the C-terminal functional group of amino acid conjugates of this compound-3-carboxylic acid (lonidamine), researchers have developed compounds with distinct agonist and antagonist profiles, primarily at the CB1 receptor. mdpi.comresearchgate.net

One notable derivative, (S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11), has been identified as a full and potent agonist of the CB1 receptor. nih.govresearchgate.netresearchgate.net Conversely, another derivative, (S)-2-(this compound-3-carboxamido)-3-methylbutanoic acid (LONI4), acts as a CB1 receptor antagonist or inverse agonist. nih.govresearchgate.netresearchgate.net These findings were established through in-vitro binding and functional assays using rat brain membranes. researchgate.netresearchgate.net The ability to generate both agonists and antagonists from the same chemical scaffold highlights the tunability of the this compound structure for targeted cannabinoid receptor modulation.

Table of Cannabinoid Receptor Activity

| Compound Name | Receptor Target | Activity |

|---|---|---|

| (S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11) | CB1 | Full Agonist |

| (S)-2-(this compound-3-carboxamido)-3-methylbutanoic acid (LONI4) | CB1 | Antagonist / Inverse Agonist |

Effects on Feeding Behavior in Animal Models

Research into indazole scaffolds has identified compounds with the ability to modulate feeding behavior. Derivatives of this compound have been shown to influence appetite through their interaction with the endocannabinoid system, which is a key neuronal network in controlling food intake. nih.govdntb.gov.ua

Specifically, certain derivatives function as inverse agonists or antagonists at the cannabinoid type-1 (CB1) receptor. nih.gov For instance, compounds such as (S)-methyl 2-(this compound-3-carboxamido)-3,3-dimethylbutanoate (LONI2) and (S)-2-(this compound-3-carboxamido)-3-methylbutanoic acid (LONI4) have demonstrated anorexant effects in animal models. nih.govdntb.gov.uafrontiersin.org When administered to mice, these compounds led to a notable decrease in food consumption. nih.gov This anorexigenic behavior is consistent with the effects observed when CB1 receptors are blocked. nih.gov In contrast, another related compound, (S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11), which acts as a CB1 agonist, produced a significant orexant (appetite-stimulating) effect. nih.govdntb.gov.ua

These findings highlight the potential of the this compound structure as a template for developing agents that can either suppress or stimulate appetite by targeting cannabinoid receptors.

Investigations into Neuroinflammation Mitigation

The compound this compound-3-carbohydrazide, also known as Adjudin, has been investigated for its anti-inflammatory properties, particularly in the context of neuroinflammation. nih.govmdpi.com Neuroinflammation, driven by the activation of microglia (the brain's resident immune cells), is a critical factor in the progression of various central nervous system diseases. nih.gov

Studies have demonstrated that Adjudin can significantly inhibit the activation of microglial cells. nih.gov In both in vitro and in vivo models, Adjudin was found to reduce the production and release of pro-inflammatory mediators. nih.govmdpi.com Specifically, it has been shown to suppress the expression of cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in activated microglia. nih.gov

The mechanism behind this anti-inflammatory action involves the inhibition of key signaling pathways. Research indicates that Adjudin suppresses the nuclear translocation of NF-κB p65 and its DNA binding activity, and also inhibits the phosphorylation of ERK MAPK, both of which are crucial for the inflammatory response. nih.gov These findings suggest that derivatives of this compound could serve as potential therapeutic agents for mitigating neuroinflammation associated with neurodegenerative conditions and ischemic brain injury. nih.govmdpi.com

Research on Otoprotective Mechanisms

Investigations have extended to the potential otoprotective effects of this compound derivatives, specifically Adjudin. nih.gov Ototoxicity, or damage to the inner ear, can be caused by certain medications like the antibiotic gentamicin, leading to hearing loss. nih.gov Research has shown that Adjudin can protect the sensory hair cells of the cochlea from such damage. nih.govmdpi.com

In studies using rodent cochlear explant cultures, Adjudin demonstrated a protective effect against gentamicin-induced hair cell apoptosis (programmed cell death). nih.gov This otoprotective activity was further confirmed in an in vivo mouse model of gentamicin-induced hearing loss, where pre-treatment with Adjudin resulted in significant protection of outer hair cells and better hearing function outcomes as measured by Auditory Brainstem Response (ABR) tests. nih.govmdpi.com

The molecular mechanism underlying the otoprotective effects of Adjudin involves the Sirtuin 3 (SIRT3)-Reactive Oxygen Species (ROS) pathway. nih.govresearchgate.net SIRT3 is a crucial mitochondrial protein that helps regulate oxidative stress. nih.govnih.gov Gentamicin-induced ototoxicity is strongly linked to the overproduction of ROS, which leads to oxidative damage and cell death. nih.gov

Studies have shown that treatment with Adjudin leads to an upregulation of SIRT3 expression in mitochondria. nih.gov This increase in SIRT3 activity helps to reduce the levels of harmful ROS within the cochlear hair cells. nih.gov By mitigating oxidative damage through the SIRT3-ROS axis, Adjudin promotes the survival of these vital auditory cells. nih.govresearchgate.net The protective effect was shown to be analogous to directly overexpressing SIRT3, confirming the central role of this pathway in Adjudin's otoprotective mechanism. nih.gov

Studies on Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of the indazole scaffold have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.netnih.gov MAO-B is an enzyme responsible for the degradation of key neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov

Research has led to the discovery of indazole-carboxamides that exhibit subnanomolar potency for human MAO-B. researchgate.netnih.gov These compounds are designed with a structural motif of two aryl moieties connected by a short spacer, which has proven effective for MAO-B inhibition. mdpi.com The development of these inhibitors has been successful, yielding compounds that are easily synthesized and show high efficacy. researchgate.netnih.gov

A critical aspect of the therapeutic potential of these indazole derivatives is their high selectivity for MAO-B over the MAO-A isoenzyme, which helps in avoiding certain side effects. researchgate.netnih.gov Furthermore, these inhibitors have been characterized as competitive and reversible, which is a desirable trait for safety and controlling the duration of action. researchgate.netnih.govmdpi.com

The potency and selectivity of these compounds are highlighted by specific examples from research findings. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrates exceptional selectivity, being over 25,000-fold more selective for MAO-B than for MAO-A. researchgate.netnih.gov Similarly, another derivative, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, also shows very high potency and selectivity. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Determinants for Observed Biological Activities

SAR studies have revealed that specific structural components of 1-(2,4-dichlorobenzyl)-1H-indazole derivatives are critical for their biological activities. These include the nature and position of substituents on the indazole core and the benzyl (B1604629) group, as well as the geometry of linker moieties.

Significance of Substituent Placement and Electronic Properties

The placement and electronic characteristics of substituents on the this compound scaffold profoundly influence the molecule's interaction with biological targets. The 1-(2,4-dichlorobenzyl) moiety itself is a key contributor to the activity of these compounds, though it also increases their lipophilicity. nih.gov The electron-withdrawing nature of the two chlorine atoms on the benzyl ring enhances the electrophilicity at the N1 position of the indazole ring. This electronic effect can favor certain chemical reactions, such as nucleophilic substitution, which is a common step in the synthesis of various derivatives.

For instance, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the 1-(2,4-dichlorobenzyl) group was associated with excellent activity. nih.gov Similarly, in the development of monoamine oxidase B (MAO-B) inhibitors, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated very high potency. nih.gov The presence and position of halogens on the phenyl ring attached to the carboxamide linker also play a significant role. For example, a 3-fluoro-4-pyridyl group attached to the carboxamide at the 3-position of the indazole resulted in highly potent Ca2+ blockers. nih.gov

Furthermore, computational studies on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) have highlighted the impact of the chlorine substituents. asianresassoc.org These substituents cause deshielding effects on nearby carbon and proton atoms, as observed in chemical shift analysis. asianresassoc.org This indicates that the electronic environment around the core structure is significantly altered by these halogen atoms, which in turn can affect how the molecule binds to its target. asianresassoc.org

Role of the Carboxamide Linker Regiochemistry

A striking finding in the SAR of this compound derivatives is the critical importance of the regiochemistry of the carboxamide linker. nih.gov In the context of CRAC channel blockers, a series of indazole-3-carboxamides with the linker as -CO-NH-Ar were found to be potent inhibitors. nih.gov For example, the derivative 12d, an indazole-3-carboxamide, actively inhibited calcium influx with a sub-micromolar IC50 value. nih.gov In stark contrast, its corresponding reverse amide isomer, 9c, which has a -NH-CO-Ar linker, was inactive even at much higher concentrations. nih.gov This demonstrates a strict requirement for the 3-carboxamide regiochemistry for this specific biological activity, a feature that is unique compared to other reported amide-based CRAC channel inhibitors. nih.gov

Rational Design Strategies for Optimizing Potency and Selectivity

Rational design strategies have been effectively employed to enhance the potency and selectivity of this compound derivatives. These strategies often involve targeted modifications of the lead compound based on established SAR data.

One approach involves the strategic placement of small lipophilic groups, such as methyl groups, at the N1 or N2 positions of the indazole ring. optibrium.com This was explored in a series of indazole-5-carboxamides designed as MAO inhibitors. optibrium.com Methylation at the N1 position of N-(3,4-dihalophenyl)-substituted indazole-5-carboxamides resulted in extremely potent and selective MAO-B inhibitors, with some derivatives showing increased potency compared to their N-unsubstituted counterparts. optibrium.com Conversely, methylation at the N2 position led to dual MAO-A/B inhibitors. optibrium.com This highlights how subtle structural changes can fine-tune the selectivity profile of these compounds.

Another strategy involves modifying the linker between the indazole core and another chemical moiety. For instance, replacing a carboxamide linker with a methanimine (B1209239) spacer in a series of MAO-B inhibitors resulted in a novel class of highly potent and selective compounds. nih.gov Furthermore, in the development of cannabinoid receptor ligands, N-methyl amide derivatives of this compound-3-carboxylic acid joined to amino acids were designed to stabilize the agonist activity. mdpi.com

The following table summarizes the activity of selected this compound derivatives, illustrating the impact of structural modifications on their biological activity.

Computational Approaches in SAR Analysis

Computational methods are increasingly utilized to complement experimental SAR studies, providing valuable insights into the structural and electronic properties of this compound derivatives and their interactions with biological targets.

Molecular docking studies, for example, have been used to predict the binding affinities and modes of these compounds. For the anticonvulsant candidate DCBIP, docking studies with target proteins revealed strong binding affinities, suggesting its potential efficacy. asianresassoc.org Similarly, for a series of MAO-B inhibitors, computational docking provided a rationale for their high potency by elucidating their interactions with the enzyme's binding site. nih.gov These studies confirmed that key interactions were established through the carbonyl group of the carboxamide linkage and the nitrogen atoms of the indazole ring. optibrium.com

Other computational techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping have been applied to understand the electronic landscape of these molecules. asianresassoc.org For DCBIP, NBO analysis identified significant electronic delocalization within the indazole ring, while MEP maps highlighted the nucleophilic and electrophilic regions of the molecule. asianresassoc.org Such information is invaluable for understanding the molecule's reactivity and potential interaction points with a biological receptor. These computational approaches provide a theoretical framework that helps in rationalizing experimental SAR data and guiding the design of new, more effective analogs. asianresassoc.orgresearchgate.net

Computational and Theoretical Chemistry Studies of 1 2,4 Dichlorobenzyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2,4-dichlorobenzyl)-1H-indazole. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed description of the molecule's electronic landscape.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has been utilized to investigate the structural and electronic properties of derivatives of this compound. For instance, calculations on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) were performed using the B3LYP/6-31G(d,p) method to analyze its molecular geometry, identifying seven bond types and nine bond angles. researchgate.net Such analyses help in understanding the spatial arrangement of atoms and the stability of the molecular structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. wikipedia.orgyoutube.com For a derivative of this compound, the HOMO-LUMO energy gap was found to be consistent across different solvents, ranging from 4.9797 to 4.9879 eV. asianresassoc.orgsemanticscholar.org This suggests that the molecule's electronic stability is not significantly influenced by the polarity of its environment, although greater stability is observed in more polar solvents. asianresassoc.orgsemanticscholar.org The HOMO and LUMO are the primary orbitals involved in chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. youtube.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.4341 |

| LUMO | -1.4462 |

| Energy Gap | 4.9879 |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target protein. nih.gov Studies on a derivative of this compound, DCBIP, have shown strong binding affinities with potential biological targets. researchgate.net For instance, docking with the protein targets 1EOU and 5FDC resulted in binding affinities of -6.89 kcal/mol and -7.45 kcal/mol, respectively. researchgate.net These findings suggest that the compound has the potential to interact effectively with these proteins, which is a critical aspect of its potential biological activity. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. sciencegate.app For a derivative of this compound, MEP analysis confirmed the presence of nucleophilic regions, particularly over the oxygen atom (O3), and electrophilic regions over the aromatic hydrogen atoms. asianresassoc.orgsemanticscholar.org This information is crucial for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions.

Spectroscopic Property Simulations and Vibrational Analysis

Computational simulations of spectroscopic properties and vibrational analysis are used to predict and interpret experimental spectra. For a derivative of this compound, vibrational analysis identified 108 fundamental modes of vibration. asianresassoc.orgsemanticscholar.org These modes are associated with various functional groups within the molecule, including OH, CO, CH, CC, CN, NN, CCl, CH₂, and CH₃. asianresassoc.orgsemanticscholar.org This detailed analysis helps in the characterization of the molecule and provides a theoretical basis for its observed spectroscopic data. nih.gov

Topological Insights into Electron Density Distribution and Intermolecular Interactions

Computational studies on derivatives of this compound have provided significant insights into the molecule's electronic structure and non-covalent interactions. Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIMAC), have been employed to characterize the electron density distribution and bonding properties.

In a computational study of the related compound 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, topological analysis highlighted the localization of electrons at hydrogen atoms and delocalization within the six-membered rings. semanticscholar.org This delocalization is crucial for the stability of the indazole ring system. The study utilized Natural Bond Orbital (NBO) analysis to further probe intermolecular and intramolecular interactions. The NBO analysis identified a significant stabilizing interaction arising from the donation of a lone pair (LP) of electrons from the N4 nitrogen atom to the antibonding σ*(C8-C9) orbital, contributing an energy of 40.25 kJ/mol. semanticscholar.orgresearchgate.net This interaction enhances the electron delocalization within the indazole ring. semanticscholar.org

Furthermore, Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps were used to identify reactive sites within the molecule. For the propan-2-ol derivative, the oxygen atom (O3) was identified as the most electronegative site, while the C9 carbon atom was the most electropositive. semanticscholar.org The MEP maps visually confirmed these findings, indicating nucleophilic regions over the oxygen atom and electrophilic sites over the aromatic hydrogens, which are key to understanding how the molecule interacts with other chemical species. semanticscholar.orgresearchgate.net

Crystal Structure Analysis

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| CCDC Reference | 2332403 researchgate.net |

Advanced Research Methodologies and Preclinical Animal Models

In Vitro Cellular and Biochemical Assay Techniques

In vitro studies are crucial for dissecting the molecular and cellular mechanisms of 1-(2,4-dichlorobenzyl)-1H-indazole derivatives. These techniques allow for controlled investigation into the compound's direct effects on cells and specific biochemical pathways.

A primary mechanism identified through in vitro research is the disruption of cell adhesion, particularly the inter-Sertoli-germ cell junctions in the testis. nih.gov Assays using Sertoli cell cultures have demonstrated that exposure to analogues like adjudin (B1665539) leads to the disorganization of F-actin filaments and the mislocalization of essential tight junction proteins, such as occludin and ZO-1. nih.gov This disruption is a key event leading to the exfoliation of germ cells from the seminiferous epithelium. nih.gov

Biochemical assays have revealed that the antispermatogenic activity of lonidamine (B1675067), the carboxylic acid form of the compound, is related to its energolytic activity, including the inhibition of mitochondrial electron transport and the enzyme hexokinase. nih.gov Furthermore, studies on rat epididymal epithelial cells have shown that lonidamine and its analogue AF2785 can inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) Cl− channel, which is vital for maintaining the fluid environment in the epididymis. oup.com

To assess the potential for antiproliferative activity, researchers employ the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on various cancer cell lines. researchgate.netresearchgate.net Other techniques, such as liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC), are used to monitor chemical reactions like the hydrolysis of methyl ester derivatives into the active carboxylic acid form.

Table 1: Summary of In Vitro Assay Findings

| Assay Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Cell Adhesion Assay | Sertoli Cell Cultures | Disorganization of F-actin; mislocalization of occludin and ZO-1. | nih.gov |

| Biochemical Assay | Isolated Mitochondria / Enzymes | Inhibition of mitochondrial respiration and hexokinase. | nih.gov |

| Electrophysiology (Patch-Clamp) | Rat Epididymal Epithelial Cells | Inhibition of CFTR-Cl⁻ channel current. | oup.com |

| Antiproliferative Assay (MTT) | Human Cancer Cell Lines | Evaluation of in vitro antiproliferative activity. | researchgate.netresearchgate.net |

| Receptor Binding Assay | Rat Brain Membranes | Studied binding affinity to cannabinoid receptors. | nih.govresearchgate.net |

**6.2. Advanced Imaging and Localization Techniques

To understand where the compound and its metabolites accumulate in the body, advanced imaging techniques are employed. These methods provide critical data on tissue distribution and target organ engagement.

Freeze-drying autoradiography is a specialized technique used to visualize the precise localization of radiolabeled compounds within tissues, minimizing the displacement of soluble substances that can occur with traditional fixation methods.

A key study utilized this technique to localize tritiated this compound-3-carboxylic acid ([³H]AF 1890) within rat testes. nih.govoup.com Following in vitro exposure of ligated seminiferous tubules, autoradiographs revealed a widespread distribution of silver grains over the seminiferous epithelium, in the tubular lumen, and within the interstitial spaces. nih.govoup.com

Crucially, distinct clusters of grains were observed in specific cellular regions:

Over the heads and tails of spermatids. nih.gov

In the basal cytoplasm of Sertoli cells. nih.gov

Over Leydig cells in the interstitium. nih.gov

The study confirmed that the compound successfully crosses the blood-testis barrier to reach these targets within the seminiferous epithelium. nih.gov This specific binding was demonstrated by the elimination of these grain clusters when the tissue was co-incubated with an excess of the non-radiolabeled compound. nih.gov

Preclinical Animal Models for Mechanistic and Efficacy Investigations

Preclinical animal models are indispensable for evaluating the in vivo effects of this compound, including its impact on physiological processes, fertility, and hormonal profiles.

Rats and mice are the most extensively used models for initial efficacy and mechanistic studies due to their well-characterized reproductive physiology and the availability of genetic tools.

Rats: Studies in Sprague-Dawley rats have established that this compound-3-carboxylic acid (DICA) is an effective antispermatogenic agent that acts directly on the testis. tandfonline.comnih.gov Its primary effect is the exfoliation of immature germ cells, which is observable within hours of administration and leads to a significant reduction in testis weight. tandfonline.comnih.gov The compound induces a transient and reversible loss of fertility. nih.govresearchgate.net Once the drug is cleared, the remaining spermatogonia can repopulate the epithelium, leading to a recovery of fertility. nih.gov While DICA was found to elevate follicle-stimulating hormone (FSH) concentrations, it did not affect luteinizing hormone (LH) or testosterone (B1683101) levels in rats. tandfonline.comnih.gov Electron microscopy studies have further revealed that DICA increases the permeability of the tight junctions between Sertoli cells. nih.gov However, the blood-testis barrier is also recognized as a significant hurdle that limits the bioavailability of these compounds in rats. nih.govpopcouncil.org

Mice: Research in mice has explored the effects of various analogues. Tolnidamine, a related compound, was shown to significantly decrease epididymal sperm count. ijfs.ir Other studies in mice have focused on different potential activities of indazole derivatives, investigating their orexant (appetite-stimulating) or anorexant (appetite-suppressing) effects, as well as their antinociceptive properties. nih.govmdpi.com Additionally, adjudin, an analogue of this compound, has been shown to interfere with neuroinflammation by reducing ischemia-induced microglial activation in mice. popcouncil.org

Table 2: Summary of Findings in Rodent Models

| Model | Compound | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | DICA / Adjudin | Induces reversible infertility via germ cell exfoliation; disrupts Sertoli cell junctions; elevates FSH but not LH or testosterone. | tandfonline.comnih.govnih.govnih.gov |

| Mouse | Tolnidamine | Decreased epididymal sperm count. | ijfs.ir |

| Mouse | Adjudin | Reduces ischemia-induced neuroinflammation. | popcouncil.org |

| Mouse | Indazole Derivatives | Investigated for effects on feeding behavior and antinociception. | nih.govmdpi.com |

Non-Rodent Animal Models (Rabbits, Beagle Dogs, Rhesus Monkeys)

To assess the effects of these compounds in species with reproductive systems that more closely resemble humans, non-rodent models are utilized.

Rabbits: Studies have demonstrated that adjudin, an analogue of this compound, is effective in inducing reversible infertility in rabbits, showing that its mechanism of action is not limited to rodents. researchgate.netpopcouncil.org

Beagle Dogs: The beagle dog has also been used as a model, with research confirming that adjudin is an effective male contraceptive in this species, leading to reversible infertility through the loss of germ cells. popcouncil.org

Rhesus Monkeys: Investigations in the rhesus monkey have confirmed that DICA acts as an exfoliating antispermatogenic agent. nih.govtandfonline.com However, some key differences from the rat model were observed. In monkeys, DICA did not affect serum concentrations of LH, FSH, or testosterone. nih.govtandfonline.com The compound was noted to cause morphological defects in spermatozoa, specifically bent or coiled tails, an effect that appeared in the cauda epididymidis due to disarrangement of the axoneme. tandfonline.comnih.gov There were also notable pharmacokinetic differences, with monkeys absorbing the drug more rapidly and excreting it more slowly than rats. tandfonline.com While the effects were reversible at lower regimens, higher or more frequent administration resulted in only partially reversible inhibition of spermatogenesis, with some animals becoming azoospermic. nih.govtandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.